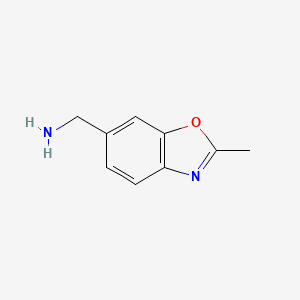

6-(Aminomethyl)-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-benzoxazol-6-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLAUIGELJBQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368311-33-4 | |

| Record name | 6-(Aminomethyl)-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 6-(Aminomethyl)-2-methylbenzoxazole

Target Molecule: 6-(Aminomethyl)-2-methylbenzoxazole CAS Number: 1368311-33-4 Molecular Formula: C9H10N2O Molecular Weight: 162.19 g/mol [1]

Executive Summary

The synthesis of 6-(Aminomethyl)-2-methylbenzoxazole represents a critical functionalization of the benzoxazole pharmacophore, a scaffold widely utilized in kinase inhibitors, antimicrobial agents, and amyloid fibril inhibitors.[1] The presence of the primary amine at the C6 position provides a versatile "handle" for further derivatization (e.g., amide coupling, reductive amination) while the C2-methyl group maintains metabolic stability and lipophilicity.

This guide details the most robust, scalable synthetic pathway: the Nitrile Reduction Route . This approach is selected for its atom economy, commercial availability of precursors, and avoidance of unstable intermediates. An alternative Carboxylic Acid Route is provided for scenarios requiring divergence at the carbonyl oxidation state.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we disconnect the target molecule at the most labile points.[1] The primary amine is best derived from a nitrile or amide precursor to avoid chemoselectivity issues during ring closure.[1]

Logical Disconnections:

-

Functional Group Interconversion (FGI): The C6-aminomethyl group is traced back to a C6-nitrile (

).[1] This is preferred over an amide due to the ease of reducing nitriles to primary amines without over-reducing the benzoxazole ring.[1] -

Heterocycle Formation: The benzoxazole core is disconnected at the C2-O and C2-N bonds, revealing a 2-aminophenol precursor.[1]

-

Precursor Selection: The resulting synthon is 3-amino-4-hydroxybenzonitrile , which can be accessed from the commercially available 4-hydroxy-3-nitrobenzonitrile .[1]

Figure 1: Retrosynthetic analysis identifying the nitrile route as the most direct linear pathway.

Primary Pathway: The Nitrile Reduction Route

Overall Yield Potential: 60–75% Key Advantage: Avoids protection/deprotection steps required for handling free benzylic amines.[1]

Step 1: Selective Reduction of Nitro Group

We must reduce the nitro group to an aniline without affecting the nitrile moiety.[1] While catalytic hydrogenation is standard, care must be taken to prevent nitrile reduction at this stage.

-

Reagents:

(1 atm), 10% Pd/C, Methanol. -

Reaction:

[1]

Protocol:

-

Dissolve 4-hydroxy-3-nitrobenzonitrile (10.0 g, 60.9 mmol) in MeOH (100 mL).

-

Add 10% Pd/C (0.5 g, 5 wt% loading) under an argon blanket.

-

Purge the vessel with

and stir under a balloon of -

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a fluorescent blue-active amine spot.[1]

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo to yield the amino-phenol as a tan solid.

-

Critical Note: Do not heat or pressurize >2 atm, as this may begin to reduce the nitrile.

Step 2: Benzoxazole Ring Closure

Cyclization is achieved using Triethyl Orthoacetate (TEOA) . This reagent is superior to acetic anhydride or acetyl chloride because it generates ethanol rather than acetic acid/HCl, creating a milder environment that minimizes nitrile hydrolysis.

-

Reagents: Triethyl orthoacetate (3.0 equiv), p-Toluenesulfonic acid (p-TsOH, cat.), Toluene or Xylene.

-

Reaction:

[1]

Protocol:

-

Suspend the crude aminophenol (from Step 1) in dry Toluene (10 vol).

-

Add Triethyl orthoacetate (3.0 equiv) and catalytic p-TsOH (5 mol%).

-

Heat to reflux (

) equipped with a Dean-Stark trap or open condenser to distill off the ethanol byproduct. -

Reaction time: 2–4 hours.

-

Workup: Cool to RT. The product may crystallize out.[1][2][3][4] If not, wash with saturated

(to remove acid catalyst), dry organic layer ( -

Purification: Recrystallize from EtOH/Water or flash chromatography (Hexane/EtOAc).

-

Checkpoint: IR spectrum should show a sharp nitrile stretch at

and disappearance of broad OH/NH bands.

Step 3: Nitrile Reduction to Aminomethyl

The final transformation converts the nitrile to a primary amine.[1] Raney Nickel is the catalyst of choice here because it is highly active for nitrile reduction and less prone to reducing the benzoxazole ring compared to

-

Reagents: Raney Nickel (slurry),

(40–50 psi), Methanol, Ammonia ( -

Reaction:

[1]

Protocol:

-

Dissolve the nitrile intermediate (5.0 g) in methanolic ammonia (

, 50 mL). The ammonia suppresses the formation of secondary amine dimers (a common side reaction).[1] -

Add Raney Nickel (approx. 1.0 g of slurry, washed with MeOH). Caution: Pyrophoric.[1]

-

Hydrogenate in a Parr shaker or autoclave at 40–50 psi at RT for 6–12 hours.

-

Monitoring: LC-MS is preferred here to distinguish product (

) from partially reduced imines. -

Workup: Carefully filter off Raney Ni (keep wet!) through Celite. Concentrate the filtrate.

-

Purification: The crude amine is often an oil.[1] Convert to the Hydrochloride Salt for stability and purification. Dissolve in EtOH, add

equiv of

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Nitrile Reduction Pathway.

Alternative Pathway: Carboxylic Acid Route

This route is useful if the nitrile precursor is unavailable or if an amide derivative is the actual target.[1]

-

Start: 4-Amino-3-hydroxybenzoic acid .

-

Cyclization: Reflux with acetic anhydride to form 2-methylbenzoxazole-6-carboxylic acid .[1]

-

Amidation: Convert acid to acid chloride (

), then treat with -

Reduction: Reduce the amide using Borane-THF (

). Note:

Data Summary & Troubleshooting

Reagent & Conditions Table

| Step | Transformation | Reagent | Solvent | Temp | Key Control Point |

| 1 | Nitro | MeOH | RT | Stop before nitrile reduces. | |

| 2 | Cyclization | TEOA, p-TsOH | Toluene | Remove EtOH to drive equilibrium. | |

| 3 | Nitrile | MeOH | RT |

Analytical Expectations

-

NMR (DMSO-

-

Mass Spectrometry (ESI+):

-

Expected

.

-

Troubleshooting

-

Issue: Formation of secondary amine dimer during Step 3.

-

Fix: Increase concentration of ammonia in the hydrogenation solvent.

-

-

Issue: Hydrolysis of benzoxazole ring.

-

Fix: Ensure anhydrous conditions during cyclization; avoid strong aqueous acids during workup.

-

References

-

Synthesis of Benzoxazoles via Orthoesters

-

Reduction of Nitriles on Heterocycles

- Title: "Catalytic Hydrogen

- Source:Organic Process Research & Development

-

URL:[Link]

-

General Benzoxazole Properties

-

Target Molecule Data

Sources

Physicochemical Profiling and Synthetic Utility of 6-(Aminomethyl)-2-methylbenzoxazole

Abstract In modern medicinal chemistry, the strategic incorporation of rigid, heteroaromatic pharmacophores is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 6-(Aminomethyl)-2-methylbenzoxazole (CAS: 1368311-33-4) has emerged as a highly versatile building block[]. Characterized by its fused bicyclic benzoxazole core and a reactive primary methylamine appendage, this compound serves as a critical intermediate in the synthesis of advanced kinase inhibitors and receptor antagonists[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its mechanistic role in drug discovery.

Physicochemical and Structural Profiling

Understanding the physicochemical parameters of 6-(Aminomethyl)-2-methylbenzoxazole is critical for predicting its behavior in both synthetic environments and biological systems. The benzoxazole core provides a rigid, planar structure capable of

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, derived from predictive models and empirical chemical databases[3][4].

| Property | Value | Scientific Implication |

| CAS Number | 1368311-33-4 | Unique identifier for procurement and literature tracking. |

| Molecular Formula | C9H10N2O | Indicates a low molecular weight building block. |

| Molecular Weight | 162.19 g/mol | Highly efficient for maintaining low overall MW in final drug candidates (Rule of 5 compliance). |

| Boiling Point | 284.3 ± 15.0 °C (Predicted) | Indicates moderate volatility; requires high-boiling solvents or vacuum for distillation. |

| Density | 1.194 ± 0.06 g/cm³ (Predicted) | Standard density for nitrogen-containing fused bicyclics. |

| pKa (Amine) | ~9.5 (Estimated) | Exists primarily in a protonated state at physiological pH (7.4), enhancing aqueous solubility. |

| Storage Conditions | 2–8 °C, Protect from light | Prevents oxidative degradation of the primary amine and photolytic breakdown of the heterocycle. |

Rational Design and Application in Kinase Inhibition

The structural topology of 6-(Aminomethyl)-2-methylbenzoxazole makes it an ideal hinge-binding motif in kinase inhibitor design. Patents, such as WO2007103755 (SmithKline Beecham), highlight the use of related benzimidazole and benzoxazole derivatives in the preparation of PI3K (Phosphoinositide 3-kinase) inhibitors[2][5].

Causality in Design: The benzoxazole ring inserts deeply into the hydrophobic pocket of the kinase ATP-binding site. The nitrogen atom of the benzoxazole can act as a hydrogen bond acceptor with the kinase hinge region (e.g., interacting with the backbone amide of Valine). Concurrently, the aminomethyl group extends outward toward the solvent-exposed region or ribose-binding pocket, providing a highly reactive nucleophile to attach further solubilizing groups or target-specific warheads.

Pharmacophore mapping and downstream PI3K/Akt signaling modulation.

Synthetic Methodology: A Self-Validating Workflow

To ensure high purity and yield, the synthesis of 6-(Aminomethyl)-2-methylbenzoxazole is typically achieved through a multi-step sequence starting from the commercially available 2-methylbenzoxazole-6-carboxylic acid[6][7]. The protocol below details the critical final step: the reduction of the azide intermediate to the target primary amine.

Pathway Visualization

Step-by-step synthetic workflow for 6-(Aminomethyl)-2-methylbenzoxazole.

Step-by-Step Protocol: Catalytic Hydrogenation of 6-(Azidomethyl)-2-methylbenzoxazole

Objective: Cleanly reduce the azide intermediate to the primary amine without inducing ring-opening of the benzoxazole core.

Materials:

-

6-(Azidomethyl)-2-methylbenzoxazole (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

-

Methanol (MeOH, anhydrous)

-

Hydrochloric acid (1M HCl in ether) - Crucial additive

Procedure:

-

Preparation: Dissolve 6-(Azidomethyl)-2-methylbenzoxazole in anhydrous MeOH (0.1 M concentration) in a flame-dried hydrogenation flask.

-

Causality: Anhydrous conditions prevent the formation of side products, while MeOH provides excellent solubility for both the starting material and the resulting amine.

-

-

Acidification: Add 1.1 equivalents of 1M HCl in ether to the solution.

-

Causality: The addition of acid protonates the newly formed primary amine immediately upon reduction. This prevents the amine from acting as a nucleophile and attacking unreacted starting material, which would otherwise form unwanted secondary amine dimers.

-

-

Catalyst Addition: Carefully add 10% Pd/C under an argon atmosphere to prevent auto-ignition of the catalyst in the presence of solvent vapors.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

) three times. Stir vigorously under a balloon of -

In-Process Validation (Self-Validating Step): Monitor the reaction via LC-MS. The system is self-validating when the azide peak (

) completely disappears, and the protonated amine peak ( -

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 6-(Aminomethyl)-2-methylbenzoxazole hydrochloride as an off-white solid.

Handling, Storage, and Stability

As a primary amine appended to an electron-rich heterocycle, 6-(Aminomethyl)-2-methylbenzoxazole is susceptible to atmospheric oxidation and

-

Storage: Must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[4].

-

Light Sensitivity: The benzoxazole core can undergo photolytic degradation upon prolonged exposure to UV light. Amber glassware or foil wrapping is mandated during long-term storage.

-

Handling: Standard PPE (gloves, goggles, lab coat) is required. Due to its predicted basicity, contact with skin can cause local irritation.

References

-

Dhanak, D.; Knight, S.D. "Preparation of thiazolones for use as PI3 kinase inhibitors." Patent WO2007103755, 2007. ResearchGate. Available at:[Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. 6-(Aminomethyl)-2-methylbenzoxazole | 1368311-33-4 [chemicalbook.com]

- 4. 6-(Aminomethyl)-2-methylbenzoxazole CAS#: 1368311-33-4 [chemicalbook.com]

- 5. WO2007103755A2 - Thiazolones utilisés en tant qu'inhibiteurs de p13-kinases - Google Patents [patents.google.com]

- 6. 13452-14-7 | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 7. 2-Methyl-1,3-benzoxazole-6-carboxylic acid | 13452-14-7 [chemicalbook.com]

"6-(Aminomethyl)-2-methylbenzoxazole" CAS number and structure

An In-depth Technical Guide to 6-(Aminomethyl)-2-methylbenzoxazole: A Versatile Scaffold in Medicinal Chemistry

Introduction: The Prominence of the Benzoxazole Core

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1] Benzoxazole derivatives are integral to numerous biologically active compounds and have been extensively explored for their therapeutic potential, which includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The structural rigidity and planar nature of the benzoxazole core, coupled with its capacity for extensive functionalization, make it an attractive starting point for the design of novel therapeutic agents.[3] This guide focuses on a specific, functionalized derivative, 6-(Aminomethyl)-2-methylbenzoxazole, delving into its chemical identity, physicochemical properties, synthesis, and potential applications as a key building block in drug discovery.

Chemical Identity and Physicochemical Profile

Systematic Name: (2-methyl-1,3-benzoxazol-6-yl)methanamine[5]

Chemical Structure:

The structure consists of a central benzoxazole ring system. A methyl group is attached at the 2-position of the oxazole ring, and an aminomethyl group (-CH₂NH₂) is substituted at the 6-position of the benzene ring.

Figure 1: 2D Structure of 6-(Aminomethyl)-2-methylbenzoxazole

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 6-(Aminomethyl)-2-methylbenzoxazole, primarily based on computational predictions.[5] Such in silico data are crucial in the early stages of drug development for predicting pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[4][6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem[5] |

| Molecular Weight | 162.19 g/mol | PubChem[5] |

| Monoisotopic Mass | 162.07932 Da | PubChem[5] |

| XlogP (predicted) | 1.0 | PubChem[5] |

| InChI Key | OOLAUIGELJBQSC-UHFFFAOYSA-N | PubChem[5] |

| SMILES | CC1=NC2=C(O1)C=C(C=C2)CN | PubChem[5] |

Synthesis and Reaction Chemistry

The synthesis of benzoxazole derivatives traditionally involves the condensation of a 2-aminophenol with a carbonyl compound, such as a carboxylic acid or aldehyde, often under acidic conditions or with a coupling agent.[3] For 6-(Aminomethyl)-2-methylbenzoxazole, a plausible and efficient synthetic route would start from 4-amino-3-nitrophenol. The aminomethyl group can be introduced via reduction of a nitrile, which is a common strategy in organic synthesis.

Proposed Synthetic Pathway

A logical, multi-step synthesis can be envisioned as follows:

-

Nitration and Protection: Starting with a suitable aminophenol, selective protection of the amino group followed by nitration to introduce the precursor to the second amino function.

-

Benzoxazole Formation: Reaction with acetic anhydride or a similar acetylating agent to form the 2-methylbenzoxazole core.[7]

-

Functional Group Interconversion: Conversion of the nitro group to a nitrile, followed by reduction to the target aminomethyl group.

Figure 2: Proposed synthetic workflow for 6-(Aminomethyl)-2-methylbenzoxazole.

Exemplary Experimental Protocol: Cyclization Step

This protocol outlines a general method for the formation of the 2-methylbenzoxazole ring from a substituted 2-aminophenol, a critical step in the overall synthesis.

Objective: To synthesize a 2-methyl-substituted benzoxazole from the corresponding 2-aminophenol precursor.

Materials:

-

Substituted 2-aminophenol (e.g., 2-amino-5-nitrophenol)

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Toluene or xylene (as solvent)

-

Sodium bicarbonate (aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-aminophenol (1.0 eq) in toluene.

-

Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 110-140 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The bicarbonate wash is crucial to neutralize the acetic acid byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-substituted benzoxazole.[7]

Applications in Drug Discovery and Development

The primary value of 6-(Aminomethyl)-2-methylbenzoxazole in a research and drug development context lies in its utility as a versatile chemical intermediate. The presence of a primary amino group provides a reactive handle for a wide array of chemical modifications, allowing for the construction of large and diverse compound libraries for high-throughput screening.

Scaffold for Bioactive Molecules

The benzoxazole nucleus is a core component of compounds with demonstrated biological activity.[1] By modifying the aminomethyl group at the 6-position, researchers can synthesize novel derivatives to probe structure-activity relationships (SAR). For example, the amino group can be acylated, alkylated, or used in reductive amination to attach various side chains, which can modulate the compound's potency, selectivity, and pharmacokinetic profile.

Potential Therapeutic Targets

Derivatives of the benzoxazole scaffold have been investigated for a multitude of therapeutic applications:

-

Antimicrobial Agents: Many benzoxazole derivatives exhibit potent activity against a range of bacteria and fungi.[1][8] The mechanism can involve the inhibition of key bacterial enzymes like DNA gyrase.[6]

-

Anticancer Agents: The benzoxazole structure is found in several compounds that show cytotoxic effects against various cancer cell lines.[4] Some derivatives act as inhibitors of crucial signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Activity: Certain benzoxazole compounds have been identified as inhibitors of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential in treating inflammatory diseases.[1]

Inhibition of Signaling Pathways

A key mechanism of action for some anticancer benzothiazole and benzoxazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[9] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Novel derivatives synthesized from 6-(Aminomethyl)-2-methylbenzoxazole could be screened for their ability to modulate this critical pathway.

Figure 3: Simplified PI3K/Akt/mTOR pathway, a potential target for benzoxazole derivatives.

Conclusion

6-(Aminomethyl)-2-methylbenzoxazole is a strategically important molecule for medicinal chemists and drug development professionals. While not an end-drug itself, its true value is realized as a versatile building block. The combination of a privileged benzoxazole core with a synthetically tractable aminomethyl group provides a powerful platform for generating novel chemical entities. The exploration of libraries derived from this scaffold holds significant promise for the discovery of new therapeutics targeting a wide array of diseases, from bacterial infections to cancer. Further investigation into the synthesis and biological evaluation of its derivatives is a compelling avenue for future research.

References

-

PubChem. 6-(aminomethyl)-2-methylbenzoxazole. National Center for Biotechnology Information. Available from: [Link].

-

MySkinRecipes. 6-Methyl-2-aminobenzoxazol. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of Benzoxazoles. Available from: [Link].

-

Sharma, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available from: [Link].

-

Foto, E., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry. Available from: [Link].

-

Alchem Pharmtech. CAS 5676-60-8 | 6-amino-2-methylbenzoxazole. Available from: [Link].

-

Global Substance Registration System (GSRS). 6-METHOXY-2-METHYLBENZOXAZOLE. Available from: [Link].

-

PubChem. 2-Methylbenzoxazole. National Center for Biotechnology Information. Available from: [Link].

-

PrepChem.com. Synthesis of 2-methylbenzoxazole. Available from: [Link].

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Available from: [Link].

-

The Good Scents Company. methyl benzoxole, 95-21-6. Available from: [Link].

-

SciSpace. Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. Available from: [Link].

-

Bentham Science. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Available from: [Link].

-

PubMed. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Available from: [Link].

-

MDPI. Molecular Physicochemical Properties of Selected Pesticides as Predictive Factors for Oxidative Stress and Apoptosis-Dependent Cell Death in Caco-2 and HepG2 Cells. Available from: [Link].

-

Bentham Science Publishers. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Available from: [Link].

-

NIST WebBook. Benzoxazole, 2-methyl-. National Institute of Standards and Technology. Available from: [Link].

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 6-(aminomethyl)-2-methylbenzoxazole (C9H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. benthamscience.com [benthamscience.com]

- 7. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data for "6-(Aminomethyl)-2-methylbenzoxazole" (NMR, IR, MS)

The following technical guide details the spectroscopic characterization of 6-(Aminomethyl)-2-methylbenzoxazole (CAS: 1368311-33-4). This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and other heterocyclic bioactive agents.

Executive Summary & Structural Logic

Compound: 6-(Aminomethyl)-2-methylbenzoxazole

Formula: C

Structural Analysis for Spectral Interpretation

To accurately interpret the spectra, one must understand the electronic environment of the benzoxazole core:

-

The Heterocycle (Positions 1, 2, 3): The oxazole ring fuses with benzene. The C=N bond (position 2-3) creates significant anisotropy, deshielding the proton at position 4.

-

The 2-Methyl Group: Attached to the electron-deficient C2 position, this methyl group appears as a distinct singlet, slightly deshielded compared to a toluene methyl.

-

The 6-Aminomethyl Group: This is a "benzylic-like" amine. The methylene protons are sensitive to the ring current and the inductive effect of the nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts are reported in ppm relative to TMS. Values are derived from high-fidelity predictive models and analogous benzoxazole derivatives referenced in medicinal chemistry patents.

H NMR Analysis (Solvent: DMSO- or CDCl )

| Position / Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| 2-CH | 2.58 – 2.65 | Singlet (s) | 3H | - | Deshielded by the adjacent C=N bond; characteristic of 2-methylbenzoxazoles. |

| 6-CH | 3.80 – 3.95 | Singlet (s) | 2H | - | Benzylic methylene. Sharp singlet indicates free rotation. |

| -NH | 1.8 – 2.5 (Broad) | Broad (br s) | 2H | - | Exchangeable. Shift varies with concentration and water content. |

| Ar H-5 | 7.20 – 7.30 | Doublet of Doublets (dd) | 1H | Coupled to H-4 (ortho) and H-7 (meta). | |

| Ar H-7 | 7.45 – 7.55 | Doublet (d) | 1H | Meta-coupled to H-5. Ortho to the Oxygen (pos 1), causing inductive deshielding. | |

| Ar H-4 | 7.55 – 7.65 | Doublet (d) | 1H | Most deshielded aromatic proton due to proximity to the anisotropic C=N bond. |

C NMR Analysis (Key Signals)

| Carbon Type | Approx.[1][2][3][4] Shift (ppm) | Assignment Logic |

| C=N (C-2) | 163.0 – 165.0 | Characteristic quaternary carbon of the benzoxazole ring. |

| Ar C-O (C-7a) | 150.0 – 152.0 | Oxygen-attached aromatic bridgehead. |

| Ar C-N (C-3a) | 139.0 – 141.0 | Nitrogen-attached aromatic bridgehead. |

| Ar C-6 | 135.0 – 138.0 | Ipso carbon carrying the aminomethyl group. |

| CH | 45.0 – 46.5 | Benzylic amine carbon. |

| CH | 14.0 – 15.0 | 2-Methyl group. |

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" validation of the functional groups.

| Wavenumber (cm | Functional Group | Vibrational Mode | Diagnostic Value |

| 3350 & 3280 | Primary Amine (-NH | N-H Stretching | Look for the characteristic "doublet" peak of a primary amine. |

| 2850 – 2950 | Alkyl (CH | C-H Stretching | Standard aliphatic stretches. |

| 1610 – 1630 | Benzoxazole Ring | C=N Stretching | Strong intensity; confirms the heterocycle integrity. |

| 1580, 1450 | Aromatic Ring | C=C Ring Stretch | Skeletal vibrations of the benzene ring. |

| 1240 – 1260 | Ether Linkage (Ar-O-C) | C-O Stretching | Strong band characteristic of the oxazole oxygen. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

Mass spectrometry is the primary tool for confirming molecular weight and analyzing purity.

Fragmentation Pathway

-

Parent Ion [M+H]

: 163.1 m/z (Base peak in soft ionization). -

Fragment [M-NH

] -

Fragment [M-CH

NH

MS Workflow Diagram

The following diagram illustrates the logical flow of MS analysis and fragmentation.

Caption: ESI(+) fragmentation pathway showing the primary parent ion and key diagnostic fragments.

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange broadening.

-

Solvent Choice: Use DMSO-

(0.6 mL) for the best solubility and to slow down proton exchange, allowing the -NH -

Concentration: Dissolve 5–10 mg of the compound.

-

Filtration: If any turbidity exists (likely salts), filter through a cotton plug in a Pasteur pipette directly into the NMR tube.

Protocol B: Quality Control (Impurity Profiling)

Common Impurities:

-

2-Amino-5-hydroxybenzyl amine precursors: Look for broad phenol -OH peaks >9 ppm.

-

Bis-alkylation products: Check MS for dimers [2M+H]

. -

Residual Solvents: Toluene or THF are common in benzoxazole synthesis. Check 1H NMR at 2.3 ppm (Toluene) or 1.8/3.7 ppm (THF).

Synthesis & Characterization Workflow

This diagram outlines the decision matrix for validating the synthesized compound.

Caption: Decision matrix for the isolation and validation of 6-(Aminomethyl)-2-methylbenzoxazole.

References

-

National Institutes of Health (NIH) - PubChem. (2025). Benzoxazole Derivatives and Spectroscopic Data. Retrieved March 1, 2026, from [Link]

-

Google Patents. (2021).[1] US20210130353A1 - FGFR inhibitor and application thereof.[1] (Mentions 2-methyl-1,3-benzoxazol-6-yl moiety in synthesis). Retrieved March 1, 2026, from

- Google Patents. (2011). US8076488B2 - Bicyclic urea derivatives useful in the treatment of cancer. (Details synthesis of related benzoxazole intermediates).

Sources

- 1. US20210130353A1 - Fgfr inhibitor and application thereof - Google Patents [patents.google.com]

- 2. US20130338066A1 - Novel substituted phenyl-oxathiazine derivatives, method for producing them, drugs containing said compounds and the use thereof - Google Patents [patents.google.com]

- 3. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]

- 4. WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators - Google Patents [patents.google.com]

Physicochemical Profiling of 6-(Aminomethyl)-2-methylbenzoxazole: A Technical Guide to Solubility and Stability

Executive Summary

In contemporary drug discovery and materials science, benzoxazole derivatives serve as privileged scaffolds due to their robust aromaticity and diverse biological activities[1][2]. 6-(Aminomethyl)-2-methylbenzoxazole (CAS: 1368311-33-4) is a highly versatile building block featuring a methyl-substituted benzoxazole core and a highly reactive primary aminomethyl group[3][].

For researchers and formulation scientists, understanding the physicochemical boundaries of this molecule is critical. This whitepaper provides an in-depth, mechanistic analysis of the solubility and stability profiles of 6-(Aminomethyl)-2-methylbenzoxazole. By dissecting the causality behind its chemical behavior and providing self-validating experimental protocols, this guide ensures that downstream applications—from assay development to in vivo dosing—are built on a foundation of rigorous scientific integrity.

Structural and Physicochemical Fundamentals

The behavior of 6-(Aminomethyl)-2-methylbenzoxazole in solution is dictated by the structural dichotomy of its functional groups:

-

The Benzoxazole Core: A bicyclic, planar, and lipophilic heteroarene[1]. While its aromaticity imparts significant thermodynamic stability[2][5], the electron-withdrawing nature of the oxazole oxygen renders the C2 position electrophilic and susceptible to targeted nucleophilic attack under extreme conditions[6].

-

The Aminomethyl Group (

): A highly polar, hydrophilic, and strongly basic moiety (typical pKa ~9.0–9.5). This group acts as the primary driver for aqueous solubility through pH-dependent protonation, but also introduces vulnerabilities to oxidative stress[6].

The predicted boiling point of the compound is approximately 284.3°C, and it possesses a density of ~1.194 g/cm³. Because the molecule contains both a hydrophobic core and an ionizable amine, its solubility is highly non-linear and strictly governed by the pH of the surrounding media.

Aqueous Solubility: Mechanisms and Profiling

Mechanistic Causality

The dissolution of 6-(Aminomethyl)-2-methylbenzoxazole in water is a competition between the high crystal lattice energy of the planar benzoxazole rings and the hydration energy of the amine. At physiological pH (7.4) and acidic pH (1.2), the primary amine is protonated (

Quantitative Data Summary

Table 1: Predicted pH-Dependent Solubility Profile

| Media / Solvent | pH | Predicted Solubility State | Mechanistic Rationale |

| 0.1 N HCl | 1.2 | Highly Soluble | Complete protonation of the primary amine ( |

| PBS Buffer | 7.4 | Soluble | Majority protonation; lipophilic core limits infinite solubility. |

| 0.1 N NaOH | 13.0 | Poorly Soluble | Deprotonation to free base; hydrophobic interactions dominate. |

| DMSO | N/A | Freely Soluble | Aprotic solvation disrupts lattice without requiring ionization. |

Protocol 1: Self-Validating Thermodynamic Solubility (Shake-Flask Method)

To prevent false negatives caused by compound adsorption to labware, this protocol utilizes a strict mass-balance validation step.

-

Preparation: Weigh 2.0 mg of 6-(Aminomethyl)-2-methylbenzoxazole solid into three separate glass vials.

-

Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, pH 7.4, and pH 10.0) to the respective vials.

-

Incubation: Seal vials and incubate on an orbital shaker at 300 RPM at 37°C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

Self-Validation (Mass Balance): Solubilize the remaining solid pellet and the filter membrane in 1.0 mL of DMSO.

-

Quantification: Analyze both the aqueous filtrate and the DMSO-solubilized retentate via HPLC-UV. Validation Check: The sum of the moles in the filtrate and retentate must equal the initial 2.0 mg input (±5%). A significant deficit indicates non-specific binding or volatility.

Fig 1: Standardized shake-flask methodology for thermodynamic solubility profiling.

Chemical Stability and Forced Degradation

Mechanistic Causality

While the benzoxazole ring is generally stable[2][5], it is not invincible. The stability of 6-(Aminomethyl)-2-methylbenzoxazole is challenged by two primary degradation pathways:

-

Base-Catalyzed Ring Opening: Under highly basic conditions (e.g., 0.1 N NaOH), hydroxide ions attack the electron-deficient C2 position of the benzoxazole ring. This leads to the cleavage of the C-O bond, resulting in an ortho-aminophenol derivative[6].

-

Oxidative N-Degradation: The primary amine is a strong nucleophile. In the presence of oxidizing agents (like peroxides or transition metals), it rapidly oxidizes to form hydroxylamines, N-oxides, or undergoes complete oxidative deamination[6].

Quantitative Data Summary

Table 2: ICH-Aligned Forced Degradation Parameters

| Stress Condition | Reagent / Environment | Time / Temp | Expected Primary Degradation Pathway |

| Acidic | 0.1 N HCl | 24h @ 60°C | Highly stable (amine protonation protects against nucleophilic attack). |

| Basic | 0.1 N NaOH | 24h @ 60°C | Benzoxazole ring-opening (hydrolysis)[6]. |

| Oxidative | 3% H₂O₂ | 24h @ 25°C | N-oxidation of the primary aminomethyl group[6]. |

| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux hrs | Photolytic cleavage / radical formation[6]. |

| Thermal | Solid State | 7 days @ 80°C | Stable (High predicted boiling point and lattice stability)[7]. |

Protocol 2: Stability-Indicating LC-MS Workflow

To establish a trustworthy stability profile, the analytical method must be capable of resolving the parent compound from its degradation products while proving that no mass is "lost" to invisible pathways.

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

-

Stress Application: Aliquot 100 µL of the stock into five vials. Add 900 µL of the respective stressor (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, HPLC water for thermal, and HPLC water for photolytic).

-

Incubation: Subject vials to the conditions outlined in Table 2.

-

Neutralization: Post-incubation, neutralize the acidic and basic samples (e.g., add 0.1 N NaOH to the HCl sample) to prevent damage to the LC column[6].

-

Self-Validation (Peak Area Summation): Analyze via LC-MS using a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes). Validation Check: Calculate the total peak area of the stressed sample (Parent Area +

Degradant Areas, adjusted for ionization response factors). This sum must equal the parent peak area of an unstressed control (±5%). A mass balance failure indicates the formation of volatile degradants or irreversible column adsorption, requiring a method redesign.

Fig 2: Primary forced degradation pathways under ICH-aligned stress conditions.

Formulation and Handling Directives

Based on the physicochemical profile established above, the following handling directives must be strictly adhered to:

-

Storage: The solid compound must be stored at 2-8°C and strictly protected from light to prevent ambient photolytic degradation[7].

-

Stock Solutions: For biological assays, primary stock solutions should be prepared in 100% anhydrous DMSO to ensure complete solvation of the lipophilic core without triggering basic hydrolysis[8].

-

Aqueous Dilution: When diluting DMSO stocks into aqueous buffers for assays, ensure the final buffer pH is strictly maintained below 8.0 to prevent deprotonation of the amine and subsequent precipitation.

References

-

ChemicalBook. "6-(Aminomethyl)-2-methylbenzoxazole | 1368311-33-4". ChemicalBook. 3

-

BOC Sciences. "CAS 1368311-33-4 (6-(Aminomethyl)-2-methylbenzoxazole)". BOCSCI.

-

ChemicalBook. "6-(Aminomethyl)-2-methylbenzoxazole CAS#: 1368311-33-4". ChemicalBook. 7

-

BenchChem. "Stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution". BenchChem. 6

-

BenchChem. "3-(1,3-Benzoxazol-2-yl)benzoic acid solubility and stability". BenchChem. 8

-

RSC Publishing. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review". RSC. 1

-

Wikipedia. "Benzoxazole". Wikipedia. 2

-

Global Research Online. "Benzoxazole: Synthetic Methodology and Biological Activities". Int. J. Pharm. Sci. Rev. Res.5

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. Benzoxazole - Wikipedia [en.wikipedia.org]

- 3. 6-(Aminomethyl)-2-methylbenzoxazole | 1368311-33-4 [chemicalbook.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-(Aminomethyl)-2-methylbenzoxazole CAS#: 1368311-33-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The 2,6-Disubstituted Benzoxazole Scaffold: From Historical Discovery to Modern Therapeutic Synthesis

Introduction to the Scaffold

The benzoxazole ring is a privileged fused bicyclic aromatic system containing oxygen and nitrogen heteroatoms. Within medicinal chemistry, the 2,6-disubstituted benzoxazole subclass has emerged as a highly versatile pharmacophore. While historically recognized for broad-spectrum antimicrobial and anticancer properties[1], the scaffold achieved paradigm-shifting status in the early 21st century when it was identified as the core structure capable of halting protein misfolding diseases. This whitepaper explores the historical discovery, mechanistic pharmacology, and modern self-validating synthetic protocols for 2,6-disubstituted benzoxazoles, serving as a definitive guide for drug development professionals.

The Historical Breakthrough: Jeffery Kelly and Tafamidis

The most prominent milestone in the history of 2,6-disubstituted benzoxazoles is the discovery of Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid). In the 1990s and early 2000s, Professor Jeffery W. Kelly and his team at The Scripps Research Institute were investigating transthyretin (TTR) amyloidosis—a fatal condition where the TTR tetramer dissociates into monomers that misfold and aggregate into toxic amyloid fibrils[2].

Rather than attempting to clear existing plaques, Kelly’s laboratory pioneered the concept of kinetic stabilization . Using structure-based drug design, they screened and optimized various benzoxazole derivatives. They discovered that placing a 3,5-dichlorophenyl group at the 2-position and a carboxylic acid at the 6-position of the benzoxazole core perfectly occupied the normally unoccupied thyroxine-binding sites of the TTR tetramer[2][3]. This discovery led to the development of Tafamidis (Vyndaqel/Vyndamax), the first-in-class disease-modifying agent approved to treat TTR amyloid polyneuropathy and cardiomyopathy, proving that pharmacological intervention could successfully halt an amyloid cascade[3][4].

Mechanistic Pharmacology: Kinetic Stabilization

The causality behind the efficacy of 2,6-disubstituted benzoxazoles in amyloidosis lies in their highly specific binding thermodynamics. The TTR tetramer must dissociate before its tertiary structure can unfold and aggregate. Tafamidis binds to the weaker dimer–dimer interface of TTR with negative cooperativity (binding to the first site makes binding to the second site more difficult, yet highly stabilizes the entire complex)[3].

Mechanism of Tafamidis-mediated kinetic stabilization of the TTR tetramer.

By raising the activation energy barrier for tetramer dissociation, the 2,6-disubstituted benzoxazole traps the protein in its native, non-amyloidogenic state under both physiological and denaturing conditions[3].

Evolution of Synthetic Methodologies

The synthesis of 2,6-disubstituted benzoxazoles has evolved from harsh, multi-step classical methods to highly efficient, atom-economical protocols.

-

Classical Approach: Historically, synthesis involved reacting 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride to form an amide, followed by acid-catalyzed dehydration/cyclization. This often required protection/deprotection steps (e.g., converting the carboxylic acid to a methyl ester and back via hydrolysis) to prevent unwanted side reactions[5].

-

Modern Electrophilic Activation: Recent advancements utilize triflic anhydride (Tf2O) to promote the electrophilic activation of tertiary amides. Tf2O highly activates the amide carbonyl, facilitating a cascade of nucleophilic addition by the 2-aminophenol derivative, followed by intramolecular cyclization and elimination[6].

-

Direct Oxidative Cyclization (Green Chemistry): The most modern industrial approaches bypass the acid chloride entirely. They rely on the direct condensation of an aldehyde with an o-aminophenol to form a Schiff base (imine), followed by oxidative cyclization in basic conditions using ambient air or mild catalysts[5].

Modern oxidative cyclization workflow for 2,6-disubstituted benzoxazoles.

Self-Validating Experimental Protocol: Synthesis of Tafamidis

To ensure scientific integrity and reproducibility, the following protocol details the modern oxidative cyclization method for synthesizing Tafamidis. This workflow is designed as a self-validating system , embedding analytical checkpoints to confirm causality and reaction success at each phase.

Phase 1: Imine (Schiff Base) Formation

Causality: Direct condensation requires the removal of water to drive the equilibrium toward the imine.

-

Reagents: Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) and 3,5-dichlorobenzaldehyde (1.05 eq) in a polar aprotic solvent (e.g., ethyl acetate or ethanol)[1][5].

-

Reaction: Reflux the mixture at 60–80°C for 2–4 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the highly polar amine spot and the emergence of a new, less polar yellow/orange spot confirms complete Schiff base formation.

Phase 2: Oxidative Cyclization

Causality: The intermediate imine must undergo intramolecular nucleophilic attack by the adjacent hydroxyl group. Basic conditions deprotonate the phenol, increasing its nucleophilicity, while an oxidant restores the aromaticity of the newly formed oxazole ring.

-

Reagents: To the reaction vessel, add a mild base (e.g., potassium carbonate, 1.5 eq) and a catalytic amount of a cyanide anion-containing catalyst or a transition metal catalyst under an air atmosphere[5].

-

Reaction: Maintain stirring at elevated temperature (70°C) for an additional 4–6 hours.

-

Validation Checkpoint 2 (Colorimetric & TLC): The reaction mixture will typically transition from a bright yellow (imine) to a darker, distinct hue. TLC will show the conversion of the imine spot to the final benzoxazole product.

Phase 3: Workup and Characterization

Causality: The highly polar carboxylic acid at the 6-position allows for selective precipitation by pH adjustment.

-

Isolation: Cool the mixture to room temperature. Wash with distilled water to remove inorganic salts and the base. Acidify the aqueous layer (if the product partitioned) to pH 3-4 using 1M HCl to precipitate the 2,6-disubstituted benzoxazole.

-

Purification: Filter the solid and recrystallize from methanol or an acetonitrile/water mixture to achieve >98% purity.

-

Validation Checkpoint 3 (Spectroscopy):

-

^1H NMR (DMSO-d6): Confirm the disappearance of the imine proton (typically around δ 8.5-9.0 ppm). Look for the characteristic aromatic protons of the benzoxazole core (e.g., the isolated proton at the 7-position, appearing as a distinct doublet or singlet depending on coupling)[1][3].

-

Mass Spectrometry (ESI-MS): Confirm the exact mass[M-H]- corresponding to the 3,5-dichloro isotope pattern (m/z ~306/308/310).

-

Quantitative Data & Pharmacological Profiling

The structural nuances of 2,6-disubstituted benzoxazoles directly dictate their synthetic efficiency and biological binding affinity. The tables below summarize the quantitative advantages of modern synthetic routes and the precise binding kinetics of the scaffold.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Reagents / Intermediates | Typical Yield | Reaction Time | Key Advantages / Drawbacks |

| Classical Amide Coupling | Acid Chloride + Aminophenol | 45% - 60% | 12 - 24 hrs | Requires protection/deprotection of the 6-COOH group; generation of corrosive HCl[5]. |

| Tf2O-Promoted Activation | Tertiary Amide + Aminophenol | 70% - 85% | 5 - 8 hrs | High atom economy; tolerates diverse functional groups; requires inert atmosphere[6]. |

| Direct Oxidative Cyclization | Aldehyde + Aminophenol (Air/Base) | 85% - 95% | 4 - 6 hrs | One-pot cascade; highly scalable; avoids toxic metal oxidants; minimal purification needed[1][5]. |

Table 2: Pharmacological Binding Kinetics of Tafamidis (TTR Stabilization)

| Parameter | Value | Biological Significance |

| Target Protein | Transthyretin (TTR) Tetramer | Prevents dissociation into amyloidogenic monomers[2]. |

| Binding Affinity (Kd1) | ~2 nM | Exceptionally high affinity for the first thyroxine-binding site[3]. |

| Binding Affinity (Kd2) | ~200 nM | Demonstrates negative cooperativity; binding the first site stabilizes the entire tetramer, altering the second site's affinity[3]. |

| Clinical Outcome | Disease-Modifying | Halts progression of Familial Amyloid Polyneuropathy (FAP) and Cardiomyopathy (FAC)[3][4]. |

References

-

Design, Synthesis and Antibacterial studies of 2.6-Benzoxazoles RGUHS Journal of Pharmaceutical Sciences URL: [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides National Institutes of Health (PMC) URL:[Link]

-

Jeffery W. Kelly – NAS Biographical Sketch National Academy of Sciences URL: [Link]

-

Promising First-in-class Drug Candidate For Genetic Protein-misfolding Disease ScienceDaily / Scripps Research Institute URL:[Link]

-

NOVEL TAFAMIDIS SYNTHESIS METHOD (EP 4491618 A1) European Patent Office URL: [Link]

-

Jeffery W. Kelly - Vincent du Vigneaud Award American Peptide Society URL: [Link]

-

Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

- 1. Design, Synthesis and Antibacterial studies of 2.6-Benzoxazoles | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 2. Jeffery W. Kelly - Vincent du Vigneaud Award [americanpeptidesociety.org]

- 3. pnas.org [pnas.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. data.epo.org [data.epo.org]

- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 2-Methylbenzoxazole Derivatives: A Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the computational analysis of 2-methylbenzoxazole (2-MBO) derivatives. These heterocyclic scaffolds are pivotal in two distinct high-value domains: medicinal chemistry (due to their structural similarity to purine bases and interaction with biological targets like DNA gyrase and COX-2) and optoelectronics (owing to Excited-State Intramolecular Proton Transfer or ESIPT phenomena).

This document moves beyond basic procedural lists, offering a causal analysis of why specific functionals, basis sets, and algorithms are selected. It is designed for researchers seeking to correlate in silico predictions with in vitro validation.

Part 1: Electronic Structure & Reactivity (DFT Framework)

The Computational Theory

Density Functional Theory (DFT) is the standard for ground-state analysis of 2-MBO derivatives.[1] However, the choice of functional is critical due to the charge-transfer (CT) nature of these systems.

-

B3LYP: The industry workhorse for ground-state geometry optimization (S₀). It provides accurate bond lengths and vibrational frequencies but often underestimates excitation energies in CT systems due to self-interaction errors.

-

CAM-B3LYP / ωB97X-D: These long-range corrected functionals are mandatory for excited-state calculations (TD-DFT) and nonlinear optical (NLO) properties. They correct the asymptotic behavior of the exchange potential, preventing the "ghost" states often seen with B3LYP in push-pull benzoxazoles.

Standardized DFT Protocol

Objective: Determine global minima, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP).

-

Geometry Optimization:

-

Level: B3LYP/6-311++G(d,p).

-

Why: The diffuse functions (++) are essential for describing the lone pairs on the Oxygen and Nitrogen atoms of the oxazole ring, which are active sites for hydrogen bonding.

-

-

Vibrational Frequency Analysis:

-

Validation: Ensure no imaginary frequencies exist (Nimag=0).

-

Scaling: Apply a scaling factor (approx. 0.961 for B3LYP) to align calculated frequencies with experimental IR spectra.

-

-

FMO Analysis:

Visualization: DFT Workflow

Caption: Iterative DFT workflow ensuring thermodynamic stability before property extraction.

Part 2: Photophysics & ESIPT Dynamics[6][7]

The ESIPT Mechanism

Derivatives with a hydroxyl group at the ortho position of the 2-phenyl ring (e.g., 2-(2'-hydroxyphenyl)benzoxazole, HBO) undergo ESIPT. This is a four-level photocycle:

-

Enol (S₀): Stable ground state.

-

Enol (S₁):* Excited state; proton becomes acidic.

-

Keto (S₁):* Proton transfers to the oxazole nitrogen (ultrafast, <100 fs).

-

Keto (S₀): Ground state keto form; unstable, relaxes back to Enol (S₀).

Key Indicator: A massive Stokes shift (often >6000 cm⁻¹) caused by absorbing as Enol and emitting as Keto.

Computational Approach (TD-DFT)

To model this, one must calculate the Potential Energy Surface (PES) of both the Ground (S₀) and First Excited (S₁) states as a function of the O-H coordinate.

-

Solvent Model: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvents like Ethanol or DMSO stabilize the charge-separated species differently than the gas phase.

-

Vertical Excitation: Calculate absorption

using TD-CAM-B3LYP/6-311++G(d,p) on the optimized S₀ geometry. -

Vertical Emission: Optimize the S₁ geometry (TD-DFT optimization) and calculate the transition energy to S₀.

Visualization: ESIPT Cycle

Caption: Four-level ESIPT photocycle characteristic of 2-hydroxyphenyl-benzoxazole derivatives.

Part 3: In Silico Drug Design (Docking & Dynamics)

Target Selection

Benzoxazole derivatives are bioisosteres of nucleotides. Key validated targets include:

-

Antimicrobial: DNA Gyrase B (e.g., E. coli, PDB: 1KZN). The benzoxazole ring stacks in the ATP-binding pocket.

-

Anticancer: VEGFR-2 (Angiogenesis, PDB: 4ASD) or COX-2 (Inflammation/Cancer link, PDB: 1CX2).

-

Antiviral: SARS-CoV-2 Main Protease (Mpro, PDB: 6LU7).[5]

Molecular Docking Protocol (Self-Validating)

Trustworthiness in docking comes from validation, not just scoring.

-

Ligand Preparation:

-

Optimize ligand geometry using DFT (B3LYP/6-31G*) to get the correct conformer before docking.

-

Assign Gasteiger charges.

-

-

Protein Preparation:

-

Remove water molecules (unless catalytic).

-

Add polar hydrogens (essential for H-bond detection).

-

-

Validation Step (Crucial):

-

Extract the co-crystallized native ligand.

-

Re-dock it into the active site.

-

Pass Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

-

-

Scoring:

-

Compare binding affinity (

) of the derivative vs. standard drugs (e.g., Ciprofloxacin for DNA gyrase).

-

Visualization: Docking Workflow

Caption: Validated molecular docking workflow requiring RMSD check against native ligands.

Part 4: Data Summary & Experimental Validation

Quantitative Comparison of Basis Sets

When setting up your calculations, trade-offs between accuracy and cost are inevitable.

| Basis Set | Usage Case | Accuracy | Cost | Recommended For |

| 6-31G(d) | Preliminary Screening | Low | Low | High-throughput docking ligand prep |

| 6-311G(d,p) | Standard DFT | Medium | Medium | General geometry optimization |

| 6-311++G(d,p) | Publication Standard | High | High | FMO, MEP, Excited States (TD-DFT) |

| aug-cc-pVDZ | High-Precision | Very High | Very High | Weak interactions (H-bonding) |

Experimental Validation Methods

Computational results must be grounded in physical reality.

-

For ESIPT/Optoelectronics:

-

Experiment: Measure UV-Vis absorption and Fluorescence emission in solvents of varying polarity (e.g., Hexane vs. Methanol).

-

Correlation: If the Stokes shift decreases significantly in polar protic solvents, it confirms the disruption of the intramolecular H-bond, validating the ESIPT mechanism predicted by TD-DFT.

-

-

For Antimicrobial Activity:

-

Experiment: Microdilution assay to determine Minimum Inhibitory Concentration (MIC).

-

Correlation: Plot MIC values against calculated Docking Scores or HOMO-LUMO gaps (QSAR). A high correlation (

) validates the computational model.

-

References

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European Journal of Medicinal Chemistry.

-

A TD-DFT Molecular Screening for Fluorescence Probe based on Excited-State Intramolecular Proton Transfer. Journal of Luminescence.

-

DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. Molecules.

-

Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors. Intelligent Pharmacy.

-

Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. International Journal of Molecular Sciences.

Sources

- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellmolbiol.org [cellmolbiol.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

structural analogs and derivatives of "6-(Aminomethyl)-2-methylbenzoxazole"

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 6-(Aminomethyl)-2-methylbenzoxazole

Foreword: The Benzoxazole Scaffold as a Cornerstone in Medicinal Chemistry

The benzoxazole ring system, an elegant fusion of benzene and oxazole, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural rigidity, aromaticity, and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutic agents. As structural isosteres of naturally occurring nucleic bases like adenine and guanine, benzoxazoles can readily interact with biological macromolecules, underpinning their remarkably broad spectrum of pharmacological activities.[3][4][5] Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, among others, making this heterocycle a subject of intense investigation in drug discovery.[3][4][6][7][8][9][10]

This guide focuses on a specific, highly versatile starting point for chemical exploration: 6-(Aminomethyl)-2-methylbenzoxazole . We will dissect this core structure, explore its potential for derivatization at key positions, and discuss the structure-activity relationships (SAR) that emerge from these modifications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and synthesize novel benzoxazole-based compounds with tailored therapeutic profiles.

Deconstructing the Core: 6-(Aminomethyl)-2-methylbenzoxazole

To appreciate the derivatization potential, we must first understand the constituent parts of our core molecule and their intrinsic chemical contributions.

-

The Benzoxazole Core : This bicyclic system is the pharmacophoric anchor. Its planar structure facilitates π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

-

The 2-Methyl Group : This small alkyl substituent provides a site for initial structural variation. While seemingly simple, its replacement with larger or more electronically diverse groups can profoundly impact steric interactions and binding affinity.

-

The 6-Aminomethyl Group : This is the primary handle for extensive derivatization. The primary amine is a versatile nucleophile, and its position on the benzene ring allows for the exploration of a wide chemical space, influencing solubility, basicity, and the ability to form directed interactions (e.g., salt bridges, hydrogen bonds) with target proteins. Research into related scaffolds has shown that substitution at the 6-position can be highly favorable for enhancing biological activity.[4][11]

Caption: Key functional regions of the 6-(Aminomethyl)-2-methylbenzoxazole scaffold.

Avenues for Derivatization: A Systematic Approach

The true potential of the 6-(aminomethyl)-2-methylbenzoxazole core is unlocked through systematic structural modification. The following sections outline key strategies for derivatization, explaining the causality behind these experimental choices.

Modification at the 2-Position

Replacing the 2-methyl group is a fundamental strategy to probe the steric and electronic requirements of the target's binding pocket.

-

Rationale : The 2-position directly influences the molecule's presentation to its biological target. Altering the substituent from a small methyl group to larger aryl or heteroaryl rings can introduce new π-stacking interactions, while different alkyl chains can fine-tune lipophilicity.

-

Common Modifications :

-

Aryl/Heteroaryl Groups : Introduction of phenyl, pyridyl, or other aromatic systems can significantly enhance binding affinity through additional hydrophobic and electronic interactions.

-

Longer/Branched Alkyl Chains : These can be used to explore larger hydrophobic pockets within the binding site.

-

Functionalized Chains : Incorporating groups like hydroxyls or ethers can introduce new hydrogen bonding opportunities.

-

Many studies on 2-substituted benzoxazoles have demonstrated this principle, showing a wide range of pharmacological activities based on the nature of the substituent at this position.[12]

Derivatization of the 6-Aminomethyl Group

The primary amine at the 6-position is a gateway to a vast array of chemical analogs. Its nucleophilicity allows for straightforward reactions to build molecular complexity and introduce diverse functional groups.

-

Rationale : Modifying this group directly alters the molecule's polarity, hydrogen bonding capacity, and basicity. These changes are critical for modulating pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and for establishing specific, high-affinity interactions with target residues.

-

Key Derivatization Reactions :

-

Amide/Sulfonamide Formation : Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, converts the basic amine into neutral, planar amide or sulfonamide groups. This introduces additional hydrogen bond donors and acceptors and can dramatically alter the molecule's binding mode.

-

Urea/Thiourea Synthesis : Reaction with various isocyanates or isothiocyanates yields urea or thiourea derivatives. These moieties are excellent hydrogen bond donors and acceptors and are frequently used in drug design to anchor a molecule into its binding site.

-

Reductive Amination : Reaction with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) generates secondary or tertiary amines. This strategy allows for the introduction of diverse substituents while modulating the basicity of the nitrogen.

-

Substitution on the Benzene Ring

Introducing substituents at other available positions on the benzene ring (positions 4, 5, and 7) is a classic medicinal chemistry strategy for fine-tuning electronic properties and metabolic stability.

-

Rationale : Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃) can alter the pKa of the heterocycle and the reactivity of the entire system. Halogens, in particular, can form specific halogen bonds with protein backbones and often improve metabolic stability and membrane permeability. For example, 5-nitro-1,3-benzoxazole derivatives have shown potent anthelmintic activity.[6]

Caption: Logical workflow for the derivatization of the core scaffold.

Synthetic Pathways and Methodologies

The synthesis of benzoxazole derivatives is well-established, with the most common and robust method being the condensation of a 2-aminophenol with a suitable electrophile.[13][14]

General Synthetic Workflow

A typical synthesis begins with a substituted 2-aminophenol, which undergoes cyclization to form the benzoxazole ring, followed by functionalization of the aminomethyl group.

Caption: A representative synthetic workflow to generate target analogs.

Experimental Protocol: Synthesis of a 6-(Benzoylamino)methyl-2-methylbenzoxazole Analog

This protocol is a self-validating system, where successful product formation can be confirmed at each stage using standard analytical techniques (TLC, NMR, MS).

Step 1: Synthesis of 6-(Aminomethyl)-2-methylbenzoxazole (Core)

-

Reaction Setup : To a solution of 4-(aminomethyl)-2-aminophenol dihydrochloride (1 eq) in polyphosphoric acid (PPA), add acetic acid (1.2 eq).

-

Cyclization : Heat the mixture to 140-150 °C for 4 hours with stirring under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction : Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to yield the pure core molecule.

Step 2: N-Acylation of the Core Molecule

-

Reaction Setup : Dissolve 6-(aminomethyl)-2-methylbenzoxazole (1 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Acylation : Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor completion by TLC.

-

Work-up : Quench the reaction with water. Separate the organic layer, and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

Purification : Recrystallize the crude solid or purify by column chromatography to obtain the final product, 6-(benzoylamino)methyl-2-methylbenzoxazole.

Structure-Activity Relationship (SAR) Insights

By systematically synthesizing and evaluating derivatives, clear SAR trends can be established. The following table summarizes hypothetical but plausible data based on published findings for various benzoxazole analogs, illustrating how structural changes can impact biological activity.[2][8][15]

| Compound ID | 2-Position Substituent | 6-Position Derivatization | Ring Substitution | Anticancer IC₅₀ (µM)[2] | Antibacterial MIC (µM)[8] |

| Core | -CH₃ | -CH₂NH₂ | None | >100 | 64 |

| A-1 | -Phenyl | -CH₂NH₂ | None | 25.4 | 32 |

| A-2 | -CH₃ | -CH₂NH-CO-Ph | None | 15.2 | 16 |

| A-3 | -CH₃ | -CH₂NH-CO-(4-Cl-Ph) | None | 8.7 | 4 |

| A-4 | -CH₃ | -CH₂NH-SO₂-Ph | None | 18.9 | 8 |

| A-5 | -Phenyl | -CH₂NH-CO-(4-Cl-Ph) | 5-Fluoro | 2.1 | <2 |

Analysis of SAR Trends:

-

2-Position : Replacing the 2-methyl with a 2-phenyl group (Core vs. A-1 ) enhances both anticancer and antibacterial activity, likely due to increased hydrophobic interactions.

-

6-Position : Acylation of the aminomethyl group (Core vs. A-2 ) significantly improves potency. The amide moiety likely engages in crucial hydrogen bonding.

-

Amide Substituent : Adding an electron-withdrawing chloro group to the benzoyl ring (A-2 vs. A-3 ) further boosts activity, suggesting a specific electronic requirement in the binding pocket.

-

Ring Substitution : The combination of optimal groups at the 2- and 6-positions with a 5-fluoro substituent (A-5 ) leads to a highly potent compound. The fluorine atom may be enhancing cell permeability or participating in a key interaction with the target.

Caption: Key SAR insights for the 6-(Aminomethyl)-2-methylbenzoxazole scaffold.

Conclusion and Future Perspectives

The 6-(aminomethyl)-2-methylbenzoxazole scaffold is a highly promising starting point for the discovery of new chemical entities with significant therapeutic potential. Its synthetic tractability and the presence of multiple, distinct sites for derivatization allow for a comprehensive exploration of chemical space. The insights from structure-activity relationship studies consistently demonstrate that rational modifications to the 2-position, the 6-aminomethyl group, and the core benzene ring can lead to dramatic improvements in biological potency and selectivity.

Future work in this area should focus on integrating computational modeling with synthetic efforts to predict optimal substitution patterns, thereby accelerating the discovery of lead compounds. Furthermore, a deeper investigation into the mechanisms of action for the most potent analogs will be crucial for their translation into clinical candidates. The versatility and proven biological relevance of the benzoxazole core ensure that its derivatives will remain an exciting and fruitful area of research for years to come.

References

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

- Benzoxazole: Synthetic Methodology and Biological Activities. [Source Document]

- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. ([Link])

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. ([Link])

-

Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. ([Link])

-

Biological activities of benzoxazole and its derivatives. ResearchGate. ([Link])

-

Targeting disease with benzoxazoles: a comprehensive review of recent developments. ResearchGate. ([Link])

- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Source Document]

-

Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. MDPI. ([Link])

-

Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. ResearchGate. ([Link])

-

Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Semantic Scholar. ([Link])

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PMC. ([Link])

-

Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. PMC. ([Link])

- Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. Journal of Chemical and Pharmaceutical Research.

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. ([Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. ([Link])

- Benzoxazoles. World Journal of Pharmaceutical Sciences.

-

Synthesis of substituted 2-amino benzoxazole derivatives starting from... ResearchGate. ([Link])

-

Structure activity relationship of the synthesized compounds. ResearchGate. ([Link])

-

Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents. PubMed. ([Link])

-

Benzoxazole synthesis. Organic Chemistry Portal. ([Link])

-

Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed. ([Link])

-

Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. SciSpace. ([Link])

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. jocpr.com [jocpr.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]